molecular formula C15H15F9N2O B15001733 N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide

N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide

Cat. No.: B15001733
M. Wt: 410.28 g/mol
InChI Key: BXKITFZNQXPQEM-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C15H15F9N2O

Molecular Weight

410.28 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[4-(trifluoromethyl)anilino]propan-2-yl]pentanamide

InChI

InChI=1S/C15H15F9N2O/c1-2-3-4-11(27)26-13(14(19,20)21,15(22,23)24)25-10-7-5-9(6-8-10)12(16,17)18/h5-8,25H,2-4H2,1H3,(H,26,27)

InChI Key

BXKITFZNQXPQEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide typically involves the reaction of hexafluoroisopropanol with a trifluoromethyl-substituted aniline derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of high-performance materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity and specificity, leading to effective inhibition or activation of target pathways. This compound’s high electronegativity and steric effects contribute to its unique reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and reactivity.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound used in organic synthesis.

Uniqueness

N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide stands out due to its specific combination of fluorine atoms and the trifluoromethylphenyl group, which imparts unique chemical and biological properties. Its ability to undergo diverse reactions and its applications in various fields make it a valuable compound in scientific research and industry.

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